molecular formula C10H8Cl2N4O B14177417 N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine CAS No. 927409-95-8

N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine

Cat. No.: B14177417
CAS No.: 927409-95-8
M. Wt: 271.10 g/mol
InChI Key: FBFFORJWKBSIPZ-UHFFFAOYSA-N
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Description

N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine is a chemical compound that features a dichlorophenyl group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine typically involves the reaction of 2,5-dichlorobenzaldehyde with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve solvents like ethanol, methanol, or acetonitrile and may require specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: A basic triazole compound with similar structural features.

    2,5-Dichlorobenzaldehyde: Shares the dichlorophenyl group but lacks the triazole ring.

    Imidazole Derivatives: Compounds with a similar nitrogen-containing ring structure.

Uniqueness

N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine is unique due to the combination of the dichlorophenyl group and the triazole ring, which imparts specific chemical and biological properties

Properties

CAS No.

927409-95-8

Molecular Formula

C10H8Cl2N4O

Molecular Weight

271.10 g/mol

IUPAC Name

N-[1-(2,5-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H8Cl2N4O/c11-7-1-2-9(12)8(3-7)10(15-17)4-16-6-13-5-14-16/h1-3,5-6,17H,4H2

InChI Key

FBFFORJWKBSIPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=NO)CN2C=NC=N2)Cl

Origin of Product

United States

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